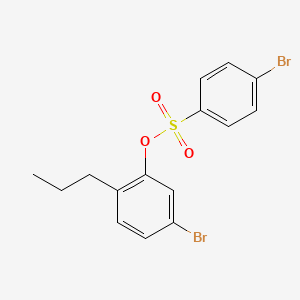
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C15H14Br2O3S It is a brominated derivative of phenyl benzenesulfonate, characterized by the presence of bromine atoms at specific positions on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate typically involves the bromination of 2-propylphenyl benzenesulfonate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of de-brominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl benzenesulfonates.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of de-brominated phenyl benzenesulfonates.
Aplicaciones Científicas De Investigación
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfonate group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-propylphenyl benzenesulfonate
- 4-Bromo-2-propylphenyl benzenesulfonate
- 5-Bromo-2-methylphenyl 4-bromobenzenesulfonate
Uniqueness
5-Bromo-2-propylphenyl 4-bromobenzenesulfonate is unique due to the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
92425-68-8 |
|---|---|
Fórmula molecular |
C15H14Br2O3S |
Peso molecular |
434.1 g/mol |
Nombre IUPAC |
(5-bromo-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C15H14Br2O3S/c1-2-3-11-4-5-13(17)10-15(11)20-21(18,19)14-8-6-12(16)7-9-14/h4-10H,2-3H2,1H3 |
Clave InChI |
PKCISQLTXUIVFG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(C=C1)Br)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



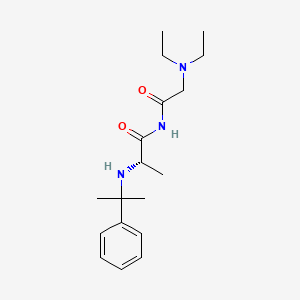
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)

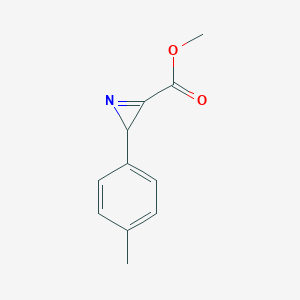
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
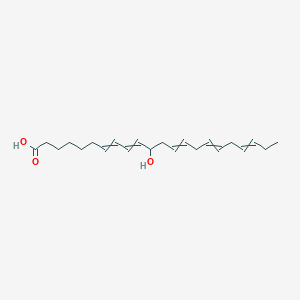
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
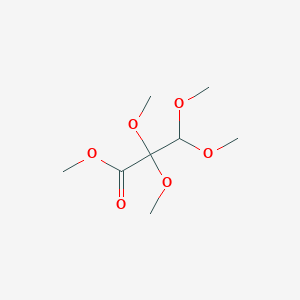
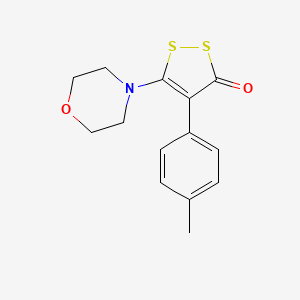
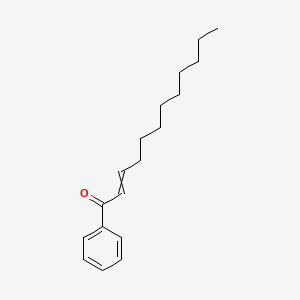
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
